Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride
Description
Chemical Structure and Key Features:
This compound is a hydrochloride salt of a piperidine-4-carboxylate ester derivative. Its structure includes:
- A piperidine ring substituted at the 4-position with an ethyl carboxylate group.
- A 2-hydroxypropyl chain at the 1-position of the piperidine, further modified by a phenoxy group bearing an adamantane moiety.
Properties
IUPAC Name |
ethyl 1-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO4.ClH/c1-2-31-26(30)22-7-9-28(10-8-22)17-24(29)18-32-25-5-3-23(4-6-25)27-14-19-11-20(15-27)13-21(12-19)16-27;/h3-6,19-22,24,29H,2,7-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZUOCPYFDKNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing nitrogen, known for its role in various pharmaceuticals.
- Adamantane moiety : A polycyclic structure contributing to the compound's hydrophobic properties.
- Phenoxy and hydroxypropyl groups : These groups enhance the compound's solubility and biological interaction potential.
Research indicates that compounds with similar structures often exhibit multiple biological activities, including:
- Inhibition of Enzymes : Many piperidine derivatives act as inhibitors for various enzymes, such as kinases involved in cancer pathways. For instance, related compounds have shown inhibitory effects on VEGFR-2 and ERK pathways, which are crucial in cancer proliferation and survival .
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory properties, potentially making it useful in treating conditions like rheumatoid arthritis and osteoarthritis .
In Vitro Studies
- Cell Proliferation Assays :
- Mechanistic Insights :
Case Studies
A notable case study involving a piperidine derivative highlighted its effectiveness against K562 cells (a model for chronic myeloid leukemia). The compound demonstrated an IC50 value of 4.5 μM, showcasing its potential as a therapeutic agent against hyperactive kinase signaling pathways associated with this cancer type .
Comparative Table of Biological Activities
| Compound Name | IC50 (μM) | Target | Effect |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Piperidine derivative (6b) | 11.3 | VEGFR-2 | Anti-proliferative |
| Piperidine derivative (6b) | 4.5 | K562 cells | Induces apoptosis |
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula: C₂₈H₃₈ClNO₄ (estimated based on structural analogs).
- Purity Standards : Likely adheres to pharmacopeial guidelines (98.0–102.0% for similar piperidine carboxylates) .
- Synthesis: Likely involves coupling adamantane-phenoxy precursors with piperidine intermediates, analogous to methods used for oxaadamantane derivatives .
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- Purity Standards : Pharmacopeial guidelines for piperidine derivatives often require 98.0–102.0% purity, verified via titration, IR spectroscopy, or HPLC .
- Adamantane Advantage: The adamantane group enhances lipid solubility and may improve blood-brain barrier penetration compared to bromophenoxy or dimethylphenoxy analogs .
Analytical and Pharmacological Insights
Analytical Methods :
- Infrared Spectroscopy (IR) : Used to confirm functional groups (e.g., ester, hydroxyl) in the target compound and analogs .
- Chloride Testing : Essential for verifying hydrochloride salt formation, as seen in Betaxolol HCl and other derivatives .
Pharmacological Potential:
- The adamantane-phenoxy motif shares similarities with 1-amino-2-oxa-adamantane derivatives, which exhibit activity in CNS disorders .
- Piperidine-4-carboxylate esters are common in analgesics (e.g., Anileridine and Phenoperidine), though adamantane substitution may shift therapeutic targets .
Q & A
Q. Why do different sources report varying melting points for similar hydrochloride salts?
- Polymorphism : Crystallization conditions (e.g., solvent polarity, cooling rate) influence polymorph formation. Use DSC/TGA to characterize thermal behavior .
- Hydration state : Anhydrous vs. monohydrate forms (e.g., 232–234°C vs. 220–222°C) require Karl Fischer titration for moisture quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
